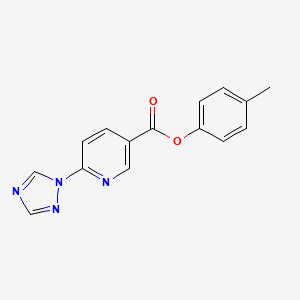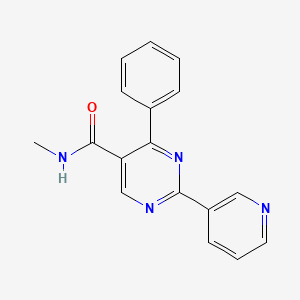![molecular formula C21H15N3O2 B3134408 N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide CAS No. 400079-99-4](/img/structure/B3134408.png)
N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide
Vue d'ensemble
Description
N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide, commonly known as QNB, is a chemical compound that has been extensively studied for its various applications in scientific research. QNB is a potent and selective antagonist of the muscarinic acetylcholine receptor, which is a key target for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Applications De Recherche Scientifique
QNB has been extensively used in scientific research for its ability to selectively block the muscarinic acetylcholine receptor. This receptor is involved in various physiological processes, including cognition, memory, and motor control. QNB has been used as a tool to study the role of the muscarinic receptor in these processes and to develop new drugs targeting this receptor.
Mécanisme D'action
QNB acts as a competitive antagonist of the muscarinic acetylcholine receptor, which means that it binds to the receptor and prevents the binding of the endogenous ligand, acetylcholine. This results in the inhibition of downstream signaling pathways that are activated by the receptor. The blockade of the muscarinic receptor by QNB has been shown to affect various physiological processes, including cognition, memory, and motor control.
Biochemical and Physiological Effects
QNB has been shown to have several biochemical and physiological effects in various animal models. In rats, QNB has been shown to impair working memory and attention, as well as induce motor deficits. QNB has also been shown to affect the release of neurotransmitters, such as dopamine and acetylcholine, in the brain. In addition, QNB has been shown to affect the cardiovascular system, causing a decrease in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
QNB has several advantages for use in lab experiments. It is a potent and selective antagonist of the muscarinic receptor, which allows for the precise manipulation of this receptor in various animal models. QNB is also readily available and relatively inexpensive, making it a cost-effective tool for scientific research. However, there are also limitations to the use of QNB in lab experiments. QNB has been shown to have off-target effects, which may complicate the interpretation of experimental results. In addition, the use of QNB in animal models may not fully replicate the effects of muscarinic receptor blockade in humans.
Orientations Futures
There are several future directions for the use of QNB in scientific research. One area of interest is the development of new drugs targeting the muscarinic receptor for the treatment of various diseases. QNB has been used as a tool to study the role of the muscarinic receptor in these diseases, and new drugs targeting this receptor may have therapeutic potential. Another area of interest is the development of new animal models to study the effects of muscarinic receptor blockade. These models may provide new insights into the role of the muscarinic receptor in various physiological processes. Finally, the use of QNB in combination with other drugs may provide new therapeutic approaches for the treatment of various diseases.
Propriétés
IUPAC Name |
N-(4-quinoxalin-2-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-21(15-6-2-1-3-7-15)23-16-10-12-17(13-11-16)26-20-14-22-18-8-4-5-9-19(18)24-20/h1-14H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWGUJUDZWPHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{2-[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B3134342.png)
![2-Morpholino-2-phenyl-2-{5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]-3-pyridinyl}acetonitrile](/img/structure/B3134350.png)
![4-[(E)-2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B3134359.png)




![3-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole](/img/structure/B3134386.png)
![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime](/img/structure/B3134387.png)
![2-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}imidazo[1,2-a]pyridine](/img/structure/B3134395.png)

![N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3134409.png)
![4-methoxy-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3134410.png)